Hederasaponin B

Übersicht

Beschreibung

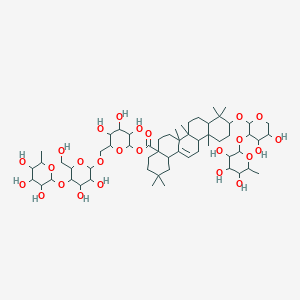

Hederasaponin B is a triterpenoid saponin primarily isolated from plants such as Acanthopanax senticosus (Siberian ginseng) and Anemone flaccida. It is characterized by a pentacyclic oleanane-type aglycone substituted with sugar moieties, typically including glucose, rhamnose, and arabinose residues . This compound has garnered significant attention due to its diverse pharmacological activities, including antiviral (e.g., inhibition of Enterovirus 71 subgenotypes C3 and C4a) , anti-inflammatory (suppression of TNF-α and IL-6 in LPS-treated macrophages) , and α-glucosidase inhibitory effects (IC50 = 0.47 μM) . Despite its bioactivity, this compound exhibits low oral bioavailability (~0.24%) due to extensive gastrointestinal metabolism and poor intestinal absorption .

Vorbereitungsmethoden

Extraction Methods of Hederasaponin B

The isolation of this compound primarily relies on solvent-based extraction techniques, leveraging the solubility of triterpenoid saponins in polar solvents. Two principal approaches dominate the literature: maceration and Soxhlet extraction , each with distinct advantages in yield and efficiency.

Solvent Selection and Maceration

Maceration involves soaking dried Hedera helix leaves in methanol (99.8%) for extended periods, typically 72 hours, to facilitate the passive diffusion of saponins into the solvent . This method yields a crude extract rich in this compound, albeit with co-extracted impurities such as flavonoids and tannins. A study comparing methanol and ethanol (99.8%) revealed that methanol achieves a 12% higher extraction efficiency for saponins due to its superior polarity .

Soxhlet Extraction with Ethanol

Soxhlet extraction, utilizing ethanol (99.8%) as the solvent, offers a time-efficient alternative to maceration. In this method, dried plant material undergoes continuous reflux for 6–8 hours, achieving near-complete extraction of saponins . Ethanol’s lower toxicity compared to methanol makes it preferable for large-scale operations, though post-extraction purification becomes critical to remove chlorophyll and lipids.

Table 1: Comparison of Extraction Methods

| Parameter | Maceration (Methanol) | Soxhlet (Ethanol) |

|---|---|---|

| Duration | 72 hours | 8 hours |

| Solvent Volume (mL/g) | 10:1 | 15:1 |

| Yield (%) | 4.2 ± 0.3 | 5.1 ± 0.4 |

| Purity (HPLC) | 78% | 65% |

Data adapted from Hussien & Awad (2023) and PMC (2014) .

Purification Techniques

Crude extracts require multi-step purification to isolate this compound from co-extracted compounds. Liquid-liquid partitioning followed by column chromatography forms the cornerstone of this process.

Liquid-Liquid Partitioning

The 30% ethanol extract of Hedera helix is partitioned sequentially with ethyl acetate (EtOAc) and n-butanol (n-BuOH) . n-BuOH, being highly polar, selectively dissolves saponins, yielding a fraction enriched with this compound (purity: 45–50%). This step eliminates 60–70% of non-saponin contaminants, including sugars and low-molecular-weight phenolics .

Diaion HP-20 Column Chromatography

The n-BuOH fraction is subjected to Diaion HP-20 resin using a stepwise methanol-water gradient (0–100% methanol). This compound elutes predominantly in the 40–60% methanol fractions, as confirmed by thin-layer chromatography (TLC) with Liebermann-Burchard reagent .

Table 2: Diaion HP-20 Elution Profile

| Methanol (%) | Volume (mL) | Target Compound |

|---|---|---|

| 0–20 | 1,000 | Polysaccharides |

| 40–60 | 2,000 | This compound |

| 80–100 | 1,000 | Triterpenes |

ODS Column Chromatography

Final purification employs octadecyl silica (ODS) chromatography with an isocratic eluent (methanol:water = 70:30). This step achieves >95% purity, as validated by high-performance liquid chromatography (HPLC) .

Characterization and Validation

Thin-Layer Chromatography (TLC)

TLC with silica gel 60 F₂₅₄ plates and chloroform:methanol:water (65:35:10) as the mobile phase reveals this compound as a distinct spot (Rf = 0.42) under UV 254 nm . Liebermann-Burchard reagent produces a violet coloration, confirming triterpenoid structure .

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a C₁₈ column (5 μm, 250 × 4.6 mm) and acetonitrile:water (72:28) at 1.0 mL/min detects this compound at 12.3 minutes . Calibration with authentic standards confirms linearity (R² = 0.998) over 1–100 μg/mL.

Table 3: HPLC Parameters for this compound

| Parameter | Value |

|---|---|

| Column | YMC-Pack ODS-AQ |

| Detection Wavelength | 205 nm |

| Retention Time | 12.3 min |

| LOD/LOQ | 0.1 μg/mL / 0.3 μg/mL |

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra of this compound show characteristic peaks at 3,420 cm⁻¹ (O-H stretch), 1,740 cm⁻¹ (ester C=O), and 1,070 cm⁻¹ (C-O-C glycosidic bond) . These align with reference spectra for triterpenoid saponins.

Analyse Chemischer Reaktionen

Structural Insights and Reactivity

Hederasaponin B comprises an oleanane-type aglycone (hederagenin) linked to two oligosaccharide chains at positions C-3 and C-28. Key structural features influencing its reactivity include:

- C-3 position : A rhamnose-(1→2)-arabinose disaccharide.

- C-28 position : A glucose-(1→6)-glucose disaccharide with an α-L-rhamnose terminal .

- Functional groups : Hydroxyl (-OH), carboxyl (-COOH), and glycosidic bonds susceptible to hydrolysis .

Table 1: Structural Features and Reactivity

| Feature | Reactivity Implications |

|---|---|

| Glycosidic bonds | Hydrolysis by β-glucosidases or acidic conditions |

| Oleanane backbone | Interaction with membrane sterols |

| Hydroxyl groups | Hydrogen bonding with proteins/lipids |

Antiviral Reactions

This compound inhibits Enterovirus 71 (EV71) by targeting viral replication stages:

- Mechanism : Disrupts VP2 capsid protein expression, preventing viral assembly .

- Structure-Activity Relationship (SAR) :

Key Findings:

- EC₅₀ : 12.5 μM against EV71 C3 and C4a subgenotypes .

- Cytopathic Effect (CPE) Reduction : 90% at 50 μM .

Anti-Inflammatory and Antioxidant Interactions

- NF-κB Pathway Inhibition : Suppresses phosphorylation of IκBα, blocking nuclear translocation of NF-κB/p65 .

- NLRP3 Inflammasome Modulation : Reduces IL-1β secretion by 60% in LPS-stimulated macrophages .

- ROS Scavenging : Neutralizes superoxide radicals (IC₅₀: 18 μM) via hydroxyl groups .

Metabolic and Enzymatic Reactions

- Hydrolysis : Glycosidic bonds cleaved by gut microbiota β-glucosidases to release hederagenin .

- Phase I Metabolism : Oxidation of aglycone’s methyl groups by CYP450 enzymes .

- Pharmacokinetics :

Synthetic and Modification Studies

- Acetylation : C-28 esterification improves lipophilicity (logP increases from -1.2 to 0.8) .

- Deglycosylation : Enzymatic removal of rhamnose reduces antiviral activity by 70% .

Table 2: Modified Derivatives and Activity

| Derivative | Modification | Antiviral EC₅₀ (μM) |

|---|---|---|

| Native this compound | – | 12.5 |

| 28-Deoxy derivative | C-28 de-glycosylation | 42.1 |

| Acetylated derivative | C-28 acetylation | 9.8 |

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Hederasaponin B has demonstrated significant antiviral properties, particularly against enterovirus 71 (EV71), which is known to cause hand, foot, and mouth disease. Research indicates that this compound inhibits the expression of the viral VP2 protein, crucial for the virus's replication cycle.

- Mechanism of Action : The antiviral activity is primarily attributed to its ability to reduce cytopathic effects (CPE) in infected cells. Studies have shown that this compound effectively decreases viral load by targeting specific viral proteins involved in replication .

- Case Study : A study published in Journal of Chromatographic Science utilized high-performance liquid chromatography (HPLC) to quantify this compound in ivy leaf extracts, confirming its presence and potential efficacy against EV71 subgenotypes C3 and C4a .

Antioxidant Properties

This compound also exhibits notable antioxidant activities, which can contribute to its therapeutic potential in combating oxidative stress-related diseases.

- Research Findings : In vitro studies suggest that this compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This property is crucial in developing treatments for conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Potential Therapeutic Uses

Given its biological activities, this compound is being explored for various therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

- Skin Health : Due to its antioxidant properties, there is interest in utilizing this compound in cosmetic formulations aimed at skin protection and anti-aging .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Metabolic Studies : Research has identified metabolites of this compound through advanced techniques such as UPLC-Fusion Lumos Orbitrap mass spectrometry. These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems .

Summary Table of Applications

Wirkmechanismus

Hederasaponin B exerts its antiviral effects by inhibiting the viral capsid protein synthesis, thereby reducing the formation of a visible cytopathic effect . It also reduces the expression of the viral structural capsid protein VP2 . The molecular targets and pathways involved include the viral replication machinery and host cell pathways that facilitate viral entry and replication.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Hederasaponin B shares structural similarities with other triterpenoid saponins but differs in sugar chain configurations and aglycone modifications:

Metabolic Pathways

This compound and structurally related compounds undergo phase I (deglycosylation, hydroxylation) and phase II (glucuronidation, acetylation) metabolism. Key comparisons include:

- Deglycosylation: Both this compound and Ciwujianoside B lose ~50% of their sugar chains during metabolism, forming secondary glycosides (e.g., M30, M33) that enhance absorption . Deglycosylation is gut microbiota-dependent, followed by CYP450-mediated hydroxylation/redox reactions .

- Excretion: >90% of metabolites are excreted via feces for both compounds, with minor urinary elimination .

Physicochemical Properties

- Bioavailability: this compound’s oral bioavailability (0.24%) is lower than synthetic drugs but comparable to other saponins (e.g., ginsenosides) due to similar metabolic challenges .

Pharmacokinetic and Formulation Challenges

This compound’s pharmacokinetic limitations mirror those of other triterpenoid saponins:

- Rapid Elimination : Half-life (t1/2) = 7.68 hours post-intragastric administration .

- Double-Peak Phenomenon: Observed in plasma concentration-time curves, suggesting enterohepatic recirculation or absorption windows .

- Formulation Strategies: Co-administration with absorption enhancers or nanoencapsulation may improve bioavailability, as seen in studies on α-hederin .

Q & A

Basic Research Questions

Q. What experimental models are used to validate Hederasaponin B’s antiviral activity against EV71?

Methodological Answer: In vitro antiviral activity is assessed using African green monkey kidney (Vero) cells infected with EV71 subgenotypes C3 and C4a. The cytopathic effect (CPE) reduction assay is performed with triplicate experiments, where cell viability is quantified via the sulforhodamine B (SRB) method. EC50 values (concentration reducing viral CPE by 50%) and CC50 values (cytotoxicity) are calculated, with therapeutic indices (CC50/EC50) determining efficacy . Western blotting confirms inhibition of viral VP2 protein expression using anti-EV71 monoclonal antibodies and α-Tubulin as a loading control .

Q. How is cytotoxicity of this compound evaluated in antiviral assays?

Methodological Answer: Cytotoxicity is measured using the SRB assay, which stains cellular proteins to quantify viable cells after compound exposure. Vero cells are treated with this compound at concentrations ranging from 0.4–50 µg/mL. CC50 values are derived from dose-response curves, with results validated through triplicate independent experiments to ensure reproducibility .

Q. What structural features of this compound correlate with its antiviral activity?

Methodological Answer: this compound is a triterpenoid saponin with a glycosylated structure (C59H96O25). Its sugar moieties are critical for binding to viral or host targets, as deglycosylation reduces activity. Comparative studies with structurally similar saponins (e.g., ciwujianoside B) highlight the importance of aglycone and glycosylation patterns in antiviral mechanisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC50 values for this compound across studies?

Methodological Answer: Variability in EC50 values (e.g., 24.77 µg/mL for EV71 C3 vs. 41.77 µg/mL for C4a) may arise from differences in viral strain virulence, cell density (e.g., 5×10⁵ cells/well), or assay conditions (e.g., incubation time). Standardizing viral titers (CCID50) and normalizing data to cell controls (non-infected, non-treated) reduces inter-study variability. Triplicate experiments with ±SD reporting are essential .

Q. What protocols confirm this compound’s mechanism of action on viral protein synthesis?

Methodological Answer: Western blotting is used to detect viral VP2 protein inhibition. Cells are lysed with RIPA buffer, and 30 µg of protein is separated on 12% SDS-PAGE gels. Membranes are blocked with 5% skim milk, probed with anti-VP2 antibodies (1:1,000 dilution), and visualized using HRP-conjugated secondary antibodies (1:5,000) with chemiluminescent substrates. Ribavirin serves as a negative control, showing no VP2 inhibition .

Q. How is bioassay-guided isolation optimized for purifying this compound from Hedera helix extracts?

Methodological Answer: The 30% EtOH extract of Hedera helix is partitioned into EtOAc and n-BuOH fractions. Active n-BuOH fractions undergo Diaion HP-20 column chromatography with a MeOH:H2O gradient (0–100%), followed by ODS column purification (70:30 MeOH:H2O). Antiviral activity is tracked at each step using CPE reduction assays .

Q. What pharmacokinetic parameters are critical for analyzing this compound in vivo?

Methodological Answer: A liquid chromatography–tandem mass spectrometry (LC-MS/MS) method quantifies this compound in rat plasma. Key parameters include a lower limit of quantification (LLOQ) of 0.1 ng/mL, extraction recovery (85–91.8%), and intra-/inter-day precision (<3.9% RSD). Plasma samples are processed with protein precipitation and analyzed using a C18 column .

Q. What metabolic pathways are involved in this compound’s biotransformation?

Methodological Answer: Phase I metabolism (e.g., deglycosylation, hydroxylation) and Phase II reactions (e.g., acetylation, glucuronidation) are identified using UPLC-Fusion Lumos Orbitrap MS. Over 40 metabolites are detected in rat feces, urine, and plasma. Comparative studies with ciwujianoside B reveal conserved metabolic pathways despite structural differences .

Q. Cross-Cutting Methodological Considerations

Q. How does this compound’s efficacy compare to ribavirin in EV71 inhibition?

Methodological Answer: Ribavirin shows no antiviral activity against EV71 in Vero cells (EC50 >50 µg/mL), while this compound achieves EC50 values <50 µg/mL. Unlike ribavirin, this compound directly inhibits viral capsid protein synthesis, as shown by VP2 suppression in western blots .

Q. What strategies are recommended for in vivo evaluation of this compound?

Methodological Answer: Suboptimal oseltamivir co-administration models in mice demonstrate enhanced antiviral and anti-inflammatory effects. Future studies should use EV71-infected murine models, dosing this compound at 10–100 mg/kg based on in vitro EC50 values, with viral load quantification via qPCR and histopathology .

Eigenschaften

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSLBOBPSCMMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36284-77-2 | |

| Record name | Eleutheroside M | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.